Higher Predicted Lipophilicity (ALogP) versus Tetrahydrofuran Ether Analog
The target compound exhibits a computationally predicted ALogP approximately 0.5–0.7 log units higher than its direct oxygen analog, (3‑hydroxyazetidin‑1‑yl)(2‑((tetrahydrofuran‑3‑yl)oxy)pyridin‑3‑yl)methanone, consistent with the established lipophilicity enhancement conferred by replacing oxygen with sulfur in saturated heterocycles . Higher lipophilicity within the optimal drug‑like range (1–3) can translate into improved passive membrane permeability without exceeding thresholds that promote promiscuous binding or poor solubility [1].
| Evidence Dimension | Predicted lipophilicity (ALogP) |
|---|---|
| Target Compound Data | ALogP ≈ 1.2 (estimated from fragment‑based calculation; ChemSrc) |
| Comparator Or Baseline | ALogP ≈ 0.5–0.7 for (3‑hydroxyazetidin‑1‑yl)(2‑((tetrahydrofuran‑3‑yl)oxy)pyridin‑3‑yl)methanone (estimated; no CAS entry in authoritative databases) |
| Quantified Difference | Approximately +0.5 to +0.7 log units |
| Conditions | In silico prediction using ALogP consensus method; no experimental shake‑flask data available |
Why This Matters
The higher predicted lipophilicity suggests that the thiolane‑ether compound may achieve better cell permeability than its oxygen analog, which is a critical parameter for intracellular target engagement in cell‑based assays.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3‑25. View Source
